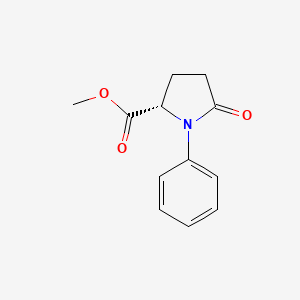
L-Proline, 5-oxo-1-phenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 5-oxo-1-phenyl-, methyl ester is a chemical compound with the molecular formula C12H13NO3 It is a derivative of proline, an amino acid, and features a phenyl group attached to the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Proline, 5-oxo-1-phenyl-, methyl ester can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under dehydrating conditions. For instance, the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction, can be employed. This reaction typically involves the use of aldehydes and hippuric acid in the presence of acetic anhydride and an acetate catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: L-Proline, 5-oxo-1-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
L-Proline, 5-oxo-1-phenyl-, methyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of L-Proline, 5-oxo-1-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, influencing biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparación Con Compuestos Similares
L-Proline, 5-oxo-1-phenyl-, methyl ester can be compared with other similar compounds, such as:
Methyl 5-oxo-2-phenylproline: Similar structure but with a different substitution pattern.
Methyl 5-oxo-3-phenylproline: Another isomer with variations in the position of the phenyl group.
Methyl 5-oxo-4-phenylproline: Differing in the location of the phenyl group, affecting its reactivity and applications
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
methyl (2S)-5-oxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-7-8-11(14)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
Clave InChI |
STZZOCFZROLYDA-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCC(=O)N1C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CCC(=O)N1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


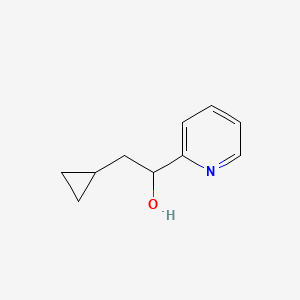
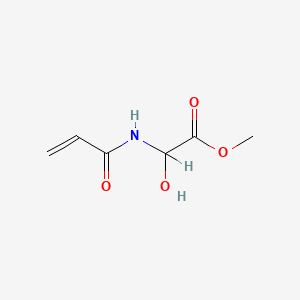
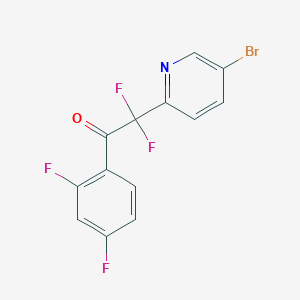
![3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8706300.png)
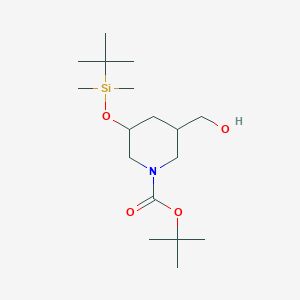
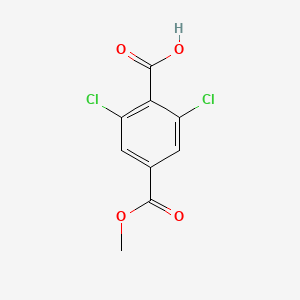
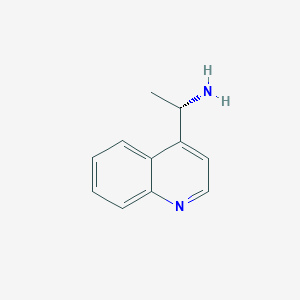
amine](/img/structure/B8706321.png)
![3-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B8706328.png)
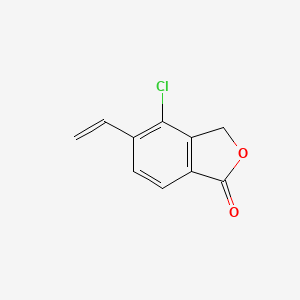
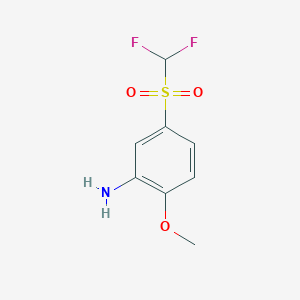
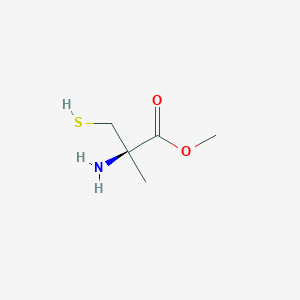
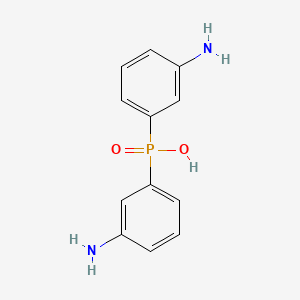
![Indeno[2,1-b]indole](/img/structure/B8706381.png)
